molecular formula C61H104N20O14 B612415 TI-Jip CAS No. 438567-88-5

TI-Jip

Cat. No.: B612415
CAS No.: 438567-88-5
M. Wt: 1341.6
InChI Key: BWQKOFMNXWAKES-QHYOMBHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

TI-Jip functions as an inhibitor of JNK activity. It directly interacts with recombinant JNKs but not its substrates . The mechanism of JNK inhibition by this peptide has been characterized in various studies .

Safety and Hazards

While the specific safety and hazards related to TI-Jip are not detailed in the available resources, it’s important to handle all chemicals with appropriate safety measures. A safety data sheet suggests that during combustion, this compound may emit irritant fumes .

Preparation Methods

The preparation of TI-Jip involves peptide synthesis techniques. The peptide sequence RPKRPTTLNLF is synthesized using solid-phase peptide synthesis (SPPS). The process includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.

    Deprotection: Removal of protecting groups from the amino acids.

    Cleavage: Cleavage of the peptide from the solid support.

    Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

TI-Jip primarily undergoes interactions with JNK, inhibiting its activity. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary function is to bind to JNK and inhibit its phosphorylation activity . The major product formed from this interaction is the inhibition of JNK-mediated signaling pathways, which can lead to reduced inflammation and apoptosis.

Comparison with Similar Compounds

TI-Jip is unique in its selective inhibition of JNK with minimal effects on other kinases like p38 and ERK. Similar compounds include:

This compound stands out due to its high specificity for JNK and minimal off-target effects, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71)/t34-,35-,37+,38+,39+,40+,41+,42+,43+,44+,45+,47+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQKOFMNXWAKES-QHYOMBHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H104N20O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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